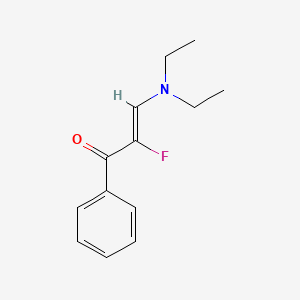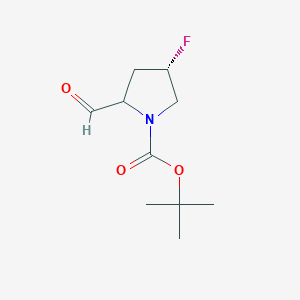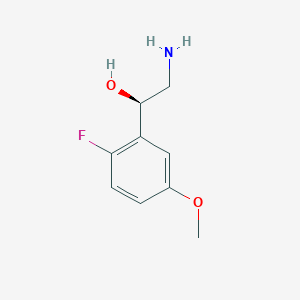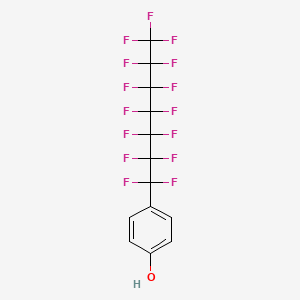
4-(Pentadecafluoroheptyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pentadecafluoroheptyl)phenol is a chemical compound characterized by the presence of a phenol group attached to a pentadecafluoroheptyl chain. This compound is notable for its unique structure, which combines the properties of phenols with the highly fluorinated alkyl chain, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentadecafluoroheptyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of pentadecafluoroheptyl iodide with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pentadecafluoroheptyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Quinones derived from the phenol group can be reduced back to hydroquinones.
Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (Cl₂, Br₂) without a catalyst for halogenation; nitric acid (HNO₃) for nitration; sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenols
Applications De Recherche Scientifique
4-(Pentadecafluoroheptyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and surfactants
Mécanisme D'action
The mechanism of action of 4-(Pentadecafluoroheptyl)phenol involves its interaction with cellular membranes and proteins. The highly fluorinated alkyl chain imparts hydrophobic properties, allowing the compound to integrate into lipid bilayers and disrupt membrane integrity. Additionally, the phenol group can interact with proteins, potentially inhibiting their function through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-(Heptafluoropropyl)phenol
- 4-(Nonafluorobutyl)phenol
Uniqueness
4-(Pentadecafluoroheptyl)phenol is unique due to its longer fluorinated alkyl chain, which enhances its hydrophobicity and stability compared to shorter-chain analogs. This makes it particularly useful in applications requiring high chemical resistance and low surface energy .
Propriétés
Numéro CAS |
57578-99-1 |
|---|---|
Formule moléculaire |
C13H5F15O |
Poids moléculaire |
462.15 g/mol |
Nom IUPAC |
4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)phenol |
InChI |
InChI=1S/C13H5F15O/c14-7(15,5-1-3-6(29)4-2-5)8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)28/h1-4,29H |
Clé InChI |
VQKFCIOCKPQCJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



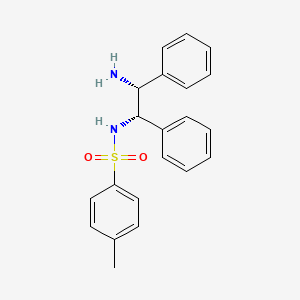
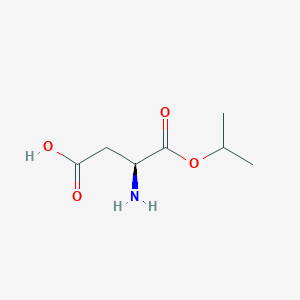
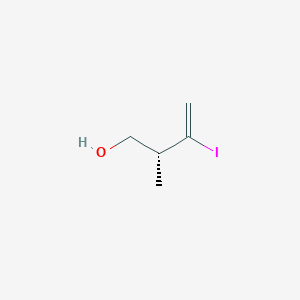
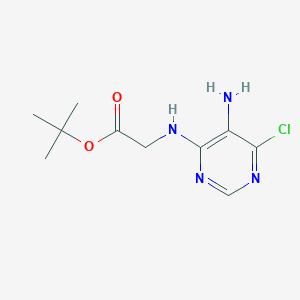
![1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one](/img/structure/B12842522.png)
![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one](/img/structure/B12842530.png)
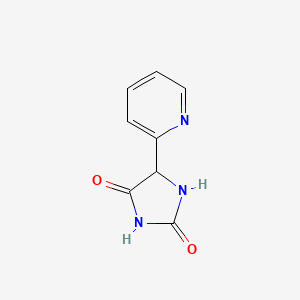
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12842534.png)

